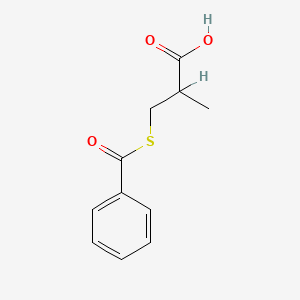

3-(Benzoylthio)-2-methylpropanoic acid

説明

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The primary significance of 3-(Benzoylthio)-2-methylpropanoic acid lies in its application as a pivotal intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. scbt.comepo.org Its molecular architecture, containing both a thiol precursor (the benzoylthio group) and a carboxylic acid, provides the necessary functionalities for constructing the pharmacophore of this important class of drugs. The thioester group is particularly useful as it facilitates the formation of carbon-sulfur bonds, which are integral to many bioactive molecules. chemimpex.com

The chiral nature of this compound is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its stereochemistry. chemimpex.com The (S)-enantiomer, specifically (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, is widely employed in asymmetric synthesis to produce enantiomerically pure pharmaceuticals. chemimpex.comlookchem.com This allows for the development of drugs with improved therapeutic efficacy and potentially reduced side effects compared to their racemic counterparts.

Its most notable applications are in the synthesis of the following ACE inhibitors:

Zofenopril : This compound is a direct precursor in the multi-step synthesis of Zofenopril, a medication used to treat hypertension. epo.orggoogle.com Patent literature details the process where the acid is first converted to its more reactive acid chloride, D-3-(benzoylthio)-2-methylpropionyl chloride, which is then condensed with cis-4-phenylthio-L-proline to form the core structure of Zofenopril. epo.org

Captopril : (S)-(−)-3-(Benzoylthio)-2-methylpropanoic acid is also identified as an intermediate in the synthesis of Captopril, another widely used ACE inhibitor. scbt.com Similar synthetic strategies leverage the compound's structure to build the final drug molecule.

Academic Research Trajectories and Interdisciplinary Relevance

The academic and industrial interest in this compound extends beyond its role as a synthetic intermediate. Its unique chemical properties make it a subject of study in various research domains, highlighting its interdisciplinary relevance.

In biochemical research , the compound is utilized in studies related to enzyme inhibition and protein interactions. chemimpex.com As a precursor to potent enzyme inhibitors like Zofenopril, its structural motifs are valuable for designing probes to explore the active sites of enzymes such as ACE. Understanding the interactions of such small molecules contributes to the broader knowledge of biological pathways and mechanisms of disease. chemimpex.com

In the field of analytical chemistry , this compound can be employed as a reference standard in chromatographic techniques. chemimpex.com Its presence as an intermediate or impurity in the final pharmaceutical product necessitates the development of precise analytical methods for its detection and quantification, ensuring the quality and purity of the active pharmaceutical ingredient (API).

The research trajectory for this compound is intrinsically linked to pharmaceutical development. chemimpex.com Studies often focus on optimizing its synthesis, including the resolution of its racemic form to isolate the desired (S)-enantiomer, a critical step for producing stereochemically pure drugs. google.com This intersection of organic synthesis, medicinal chemistry, and analytical science underscores the compound's continued relevance in both academic and industrial research settings, where it serves as a reliable tool for chemical innovation. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-benzoylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAYPPFBOJCRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281676 | |

| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-50-8, 72679-02-8 | |

| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74431-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-3-(Benzoylthio)-2-methylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-(benzoylthio)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereoselective Preparation of 3 Benzoylthio 2 Methylpropanoic Acid

Conventional Synthetic Routes for Racemic 3-(Benzoylthio)-2-methylpropanoic acid

The racemic form of this compound serves as the primary starting material for subsequent chiral separation. Its synthesis is typically achieved through a straightforward and well-established chemical reaction.

Reaction of Thiobenzoic Acid with Methacrylic Acid

The most conventional and widely cited method for preparing racemic this compound is the Michael addition reaction between thiobenzoic acid and methacrylic acid. google.com This reaction is typically conducted in an acetone (B3395972) solvent. The mixture is heated under reflux for several hours, with one documented procedure specifying a five-hour duration to ensure the completion of the reaction. google.com

Following the reflux period, the product is isolated through a workup procedure. This involves partitioning the reaction mixture between hexane (B92381) and the acetone solvent. The acetone is subsequently removed, and the resulting hexane solution is cooled, often to a temperature between 0°C and 5°C, which induces the crystallization of the racemic this compound as a solid precipitate. google.com

Alternative Precursors and Reaction Conditions

While the reaction between thiobenzoic acid and methacrylic acid is the predominant route described in the literature for this compound, alternative synthetic strategies exist for structurally similar compounds, highlighting other potential methodologies. For instance, the synthesis of the related compound 3-acetylmercapto-2-methylpropanoic acid has been achieved using different precursors. google.com This alternative route begins with methacrylic acid and reacts it with sodium hydrosulfide (B80085) or sodium sulfide (B99878) to form an intermediate, which is then acetylated to yield the final product. google.com This approach avoids the direct use of thioacetic acid, which is noted for its high cost and strong, irritant odor. google.com Although not a direct synthesis of the benzoylthio- derivative, this methodology illustrates a different synthetic design that could potentially be adapted.

Enantioselective Synthesis and Chiral Resolution Techniques

The production of enantiomerically pure (S)-3-(Benzoylthio)-2-methylpropanoic acid is crucial for its application in asymmetric synthesis. The primary methods employed are not direct asymmetric syntheses but rather the resolution of the readily accessible racemic mixture. Enzymatic kinetic resolution has emerged as a powerful and highly selective technique for this purpose.

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. This can be accomplished through either stereoselective esterification of the racemic acid or stereoselective hydrolysis of a racemic ester or related derivative.

Lipase-catalyzed stereoselective esterification is a widely employed method for the kinetic resolution of racemic carboxylic acids. researchgate.net In this process, a lipase (B570770) selectively catalyzes the esterification of one enantiomer of the racemic acid with an alcohol in a non-aqueous solvent, leaving the other enantiomer unreacted. The resulting ester and the unreacted acid can then be separated.

While this is a common strategy for resolving 2-arylpropionic acids, such as flurbiprofen, using enzymes like Candida antarctica Lipase B (CALB), specific documented applications of this esterification method directly to this compound are not prominently featured in the surveyed literature. nih.gov However, the principles are well-established. For the resolution of (R,S)-flurbiprofen, for example, immobilized CALB has been used to catalyze its esterification with methanol, achieving a high enantiomeric excess for the resulting R-flurbiprofen methyl ester. nih.gov This demonstrates the potential of the methodology for structurally related chiral acids.

A highly effective and well-documented method for obtaining (S)-3-(Benzoylthio)-2-methylpropanoic acid involves the hydrolytic kinetic resolution of racemic precursors catalyzed by Candida antarctica Lipase B (CALB). Instead of resolving the acid directly, this strategy often employs a racemic derivative, such as an azolide, which can be more amenable to enzymatic action.

One detailed study focused on the CALB-catalyzed hydrolysis of (RS)-3-benzoylthio-2-methylpropyl pyrazolide in an isopropyl ether (IPE) solvent containing water. The enzyme demonstrates high (S)-enantioselectivity, preferentially hydrolyzing the (S)-azolide precursor to the desired (S)-3-(Benzoylthio)-2-methylpropanoic acid, while leaving the (R)-azolide largely unreacted. This process has been optimized to achieve excellent results, demonstrating high enzyme activity and outstanding enantioselectivity.

The research findings highlight the efficiency of this biocatalytic approach, providing a robust route to the enantiomerically pure (S)-acid.

Table 1: Research Findings for CALB-Catalyzed Hydrolytic Resolution

| Parameter | Value |

|---|---|

| Enzyme | Candida antarctica Lipase B (CALB) |

| Substrate | (RS)-3-benzoylthio-2-methylpropyl pyrazolide |

| Solvent | Isopropyl Ether (IPE) |

| Nucleophile | Water |

| Temperature | 45 °C |

| Enantioselectivity (E) | 217 |

Chiral Derivatization and Diastereomeric Salt Formation

A classical and highly effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a single enantiomer of a chiral amine as a resolving agent.

The resolution of (±)-3-Benzoylthio-2-methylpropanoic acid can be efficiently achieved using (+)-dehydroabietylamine as a resolving agent. google.com This process relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral amine. While various optically active amines can form salts with the acid, (+)-dehydroabietylamine has been shown to be particularly effective, yielding high optical purity after one or two recrystallizations. google.com

The procedure involves dissolving the racemic acid and approximately a half-molar equivalent of (+)-dehydroabietylamine in a suitable solvent, typically an aliphatic carboxylic acid lower alkyl ester such as ethyl acetate. google.com The use of a substoichiometric amount of the resolving agent enhances the purity of the initial crystalline product. google.com When the two solutions are mixed, the less soluble diastereomeric salt, which in this case is the (-)-3-benzoylthio-2-methylpropanoic acid, (+)-dehydroabietylamine salt, preferentially crystallizes out of the solution. google.com

| Parameter | Condition |

| Racemic Acid | (±)-3-Benzoylthio-2-methylpropanoic acid |

| Resolving Agent | (+)-Dehydroabietylamine |

| Molar Ratio (Agent:Acid) | ~0.5 : 1 |

| Solvent | Ethyl Acetate |

| Outcome | Preferential crystallization of the (-)-acid • (+)-amine salt |

This interactive table summarizes the key parameters for the diastereomeric salt formation.

The mixture is typically held at room temperature or slightly warmed, then cooled to facilitate complete crystallization of the desired salt. google.com

Once the diastereomeric salt of the desired enantiomer has been isolated by filtration, the pure enantiomer of the carboxylic acid must be liberated. This is accomplished by breaking the salt, typically by treatment with a base to neutralize the amine and an acid to protonate the carboxylate.

The isolated (-)-3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine salt is partitioned between an organic solvent, like methylene (B1212753) chloride, and an aqueous solution. google.com A base, such as sodium hydroxide, is added to the mixture. This deprotonates the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer, and neutralizes the (+)-dehydroabietylamine, which remains in the organic layer. google.com After separating the layers, the aqueous layer containing the sodium (-)-3-benzoylthio-2-methyl-propanoate is washed with fresh organic solvent to remove any residual resolving agent. google.com

The final step is the acidification of the aqueous layer with a strong acid, such as hydrochloric acid. google.com This protonates the carboxylate, causing the pure (-)-3-benzoylthio-2-methylpropanoic acid to precipitate or be extracted into an organic solvent.

Further purification of the diastereomeric salt can be performed before the liberation step through recrystallization from a solvent like denatured ethanol (B145695) to achieve higher optical purity. google.com

Derivatization Strategies for Advanced Intermediates

The carboxylic acid functional group of this compound can be converted into other functionalities to create advanced intermediates for multi-step syntheses.

Formation of Acyl Chlorides

A common and important derivatization is the conversion of the carboxylic acid to a more reactive acyl chloride. Acyl chlorides are valuable synthetic intermediates because the chloride ion is an excellent leaving group, making them highly susceptible to nucleophilic attack. This increased reactivity makes them superior to carboxylic acids for the synthesis of esters and amides. acs.org

The transformation of this compound to its corresponding acyl chloride, 3-(benzoylthio)-2-methylpropanoyl chloride, can be achieved using several standard chlorinating agents.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the liquid acyl chloride product. mdpi.com

Phosphorus(V) chloride (PCl₅): This solid reagent reacts with the carboxylic acid to produce the acyl chloride, along with phosphorus trichloride (B1173362) oxide (POCl₃) and HCl as byproducts. mdpi.com

Phosphorus(III) chloride (PCl₃): This liquid reagent also converts the carboxylic acid to the acyl chloride, with phosphorous acid (H₃PO₃) as a byproduct. mdpi.com

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

The resulting 3-(benzoylthio)-2-methylpropanoyl chloride can then be used in a variety of subsequent reactions, such as esterification with alcohols or amidation with amines, to construct more complex molecules. acs.org

Synthesis of Thioester Derivatives for Further Transformations

The transformation of this compound into its thioester derivatives is a pivotal step in the synthesis of several pharmaceutically active compounds. This typically involves the activation of the carboxylic acid moiety to facilitate nucleophilic acyl substitution reactions. The primary application of these derivatives is in the formation of amide bonds with amino acids or their analogs, leading to the final ACE inhibitor structures. nih.govscispace.com

A common strategy for the synthesis of these derivatives is the conversion of this compound into its corresponding acid chloride. This highly reactive intermediate can then be readily coupled with a variety of nucleophiles. The stereochemistry of the 2-methyl group is crucial for the biological activity of the final product, necessitating stereoselective synthetic methods. google.com

Stereoselective Preparation of the Parent Acid:

The synthesis of optically active this compound is often achieved through the resolution of a racemic mixture. google.com One established method involves the reaction of thiobenzoic acid with methacrylic acid to produce (±)-3-benzoylthio-2-methylpropanoic acid. google.com This racemic mixture is then resolved using a chiral resolving agent, such as (+)-dehydroabietylamine, to separate the desired enantiomer. google.com

Table 1: Key Reagents in the Synthesis of (±)-3-(Benzoylthio)-2-methylpropanoic Acid

| Reagent | Role |

| Thiobenzoic acid | Nucleophile |

| Methacrylic acid | Michael acceptor |

| (+)-Dehydroabietylamine | Chiral resolving agent |

Synthesis of Activated Thioester Derivatives:

The most common activated derivative for further transformations is the acid chloride. The synthesis of (S)-3-(benzoylthio)-2-methylpropanoyl chloride is a key step in the production of the ACE inhibitor zofenopril. This is typically achieved by treating (S)-3-(benzoylthio)-2-methylpropanoic acid with a chlorinating agent like thionyl chloride.

Table 2: Synthesis of (S)-3-(benzoylthio)-2-methylpropanoyl chloride

| Reactant | Reagent | Product |

| (S)-3-(Benzoylthio)-2-methylpropanoic acid | Thionyl chloride | (S)-3-(benzoylthio)-2-methylpropanoyl chloride |

Further Transformations of Thioester Derivatives:

Role As a Key Intermediate in Pharmaceutical Development

Precursor in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

The compound is a crucial precursor in the manufacturing of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. google.comfrontiersin.org ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. frontiersin.orgbrieflands.com The specific stereochemistry of 3-(Benzoylthio)-2-methylpropanoic acid is essential for the efficacy of these therapeutic agents.

This compound, specifically its (S)-enantiomer, is a key intermediate in the synthesis of Captopril. scbt.com Captopril was the first orally active ACE inhibitor and its development marked a significant milestone in cardiovascular therapy. researchgate.netwikipedia.org The synthesis involves the acylation of the amino acid L-proline with a derivative of this compound. chemicalbook.com In this process, the benzoylthio group serves as a protected form of the essential thiol (sulfhydryl) group. This thiol group in the final Captopril molecule is critical for its biological activity, as it binds to the zinc ion in the active site of the angiotensin-converting enzyme. brieflands.com Subsequent removal of the benzoyl protecting group, typically through ammonolysis, yields Captopril. chemicalbook.com The use of related thioesters, such as 3-acetylthio-2-methylpropanoic acid, follows a similar synthetic strategy. chemicalbook.comnbinno.com

| Intermediate Compound | Final ACE Inhibitor | Key Synthesis Step |

| (S)-3-(Benzoylthio)-2-methylpropanoic acid | Captopril | Acylation of L-proline followed by deprotection |

| 3-Acetylthio-2-methylpropionic acid | Captopril | Acylation of L-proline followed by ammonolysis |

Zofenopril is another important ACE inhibitor whose synthesis utilizes this compound. chemicalbook.com Structurally, Zofenopril is a proline derivative that incorporates the (2S)-3-(benzoylsulfanyl)-2-methylpropanoyl group. frontiersin.org Like Captopril, it is a thioester prodrug. After administration, it is hydrolyzed to its active form, zofenoprilat, which contains the free thiol group necessary for ACE inhibition. Zofenopril is noted for its cardioprotective properties, which are attributed to its ability to reduce oxidative stress and protect the cardiovascular system, in addition to its primary ACE-inhibiting function.

Chirality plays a pivotal role in the synthesis and efficacy of therapeutic agents derived from this compound. ontosight.ai The biological activity of ACE inhibitors like Captopril is highly dependent on the specific stereochemistry of the molecule. The (S)-configuration of the 2-methylpropanoic acid backbone is paramount for effective binding to the ACE active site. nbinno.com Using the incorrect enantiomer can result in a significantly less potent or inactive drug. nbinno.com

Consequently, the synthesis of these drugs requires enantiomerically pure starting materials. chemimpex.comlookchem.com This has led to the development of methods for the optical resolution of racemic (±)-3-benzoylthio-2-methylpropanoic acid, which is produced by reacting thiobenzoic acid with methacrylic acid. google.com One patented method involves using (+)-dehydroabietylamine to selectively form a salt with the desired (-)-enantiomer, allowing for its separation and subsequent use in the synthesis of the active pharmaceutical ingredient. google.com This focus on stereoselective synthesis ensures the production of a final drug product with optimal therapeutic activity. jst.go.jp

Building Block for Other Bioactive Molecules

The utility of this compound extends beyond its role in ACE inhibitor synthesis. It is considered a versatile building block for the creation of other complex and bioactive molecules. chemimpex.comlookchem.com Its structure provides a chiral scaffold that can be incorporated into various molecular frameworks. The thioester functionality is particularly useful as it can participate in the formation of essential carbon-sulfur bonds, which are present in numerous biologically active compounds. chemimpex.com Its application in asymmetric synthesis allows chemists to produce enantiomerically pure compounds, a critical requirement in modern drug development. ontosight.ailookchem.com

Exploration in Novel Therapeutic Agent Development

The established success of intermediates like this compound in producing effective drugs makes it a candidate for research in the development of novel therapeutic agents. chemimpex.com Medicinal chemists often use well-understood chemical motifs as starting points for designing new molecules with improved properties or different biological targets. The development of new therapeutic agents often involves creating next-generation candidates from existing classes or developing entirely new classes of drugs. nih.gov The chiral and functional characteristics of this compound make it a valuable tool in this exploratory research, providing a reliable foundation for innovative chemical synthesis in medicinal chemistry. chemimpex.com

Mechanistic Studies and Biological Pathways Interaction

Enzyme Inhibition Studies

Current research predominantly identifies 3-(Benzoylthio)-2-methylpropanoic acid as a key building block for pharmacologically active agents rather than an active enzyme inhibitor itself.

Angiotensin-Converting Enzyme (ACE) Inhibition Research

This compound is a well-established intermediate in the synthesis of ACE inhibitors, most notably Captopril and Zofenopril. researchgate.netgoogle.com Its chemical structure contains key features that, after modification, contribute to the inhibitory activity of the final drug product. However, direct studies on the inhibitory effects of this compound on the angiotensin-converting enzyme are not available in the reviewed literature. The conversion of this intermediate into the final active pharmaceutical ingredient is necessary to confer potent ACE inhibitory action.

Interactions with Enzymes in Amino Acid Metabolism

There is a lack of specific research data detailing the interactions of this compound with enzymes involved in amino acid metabolism.

Modulation of Biochemical Pathways

Scientific literature does not currently provide evidence of this compound directly modulating specific biochemical pathways. Its influence is primarily understood through its role in the synthesis of compounds that do modulate these pathways, such as the renin-angiotensin-aldosterone system by ACE inhibitors.

Antioxidant Activity and Cellular Protection Mechanisms

No direct studies investigating the antioxidant activity or cellular protection mechanisms of this compound have been identified in the available scientific literature. While some ACE inhibitors synthesized from this intermediate may possess antioxidant properties, this is not directly indicative of the activity of the precursor itself.

Anti-inflammatory Pathways Modulation

There is no available research to suggest that this compound directly modulates anti-inflammatory pathways.

Neuroprotective Potential against Oxidative Stress

The neuroprotective potential of this compound against oxidative stress has not been a subject of direct investigation in the reviewed scientific studies.

Advanced Applications in Organic and Medicinal Chemistry

Asymmetric Synthesis Applications

Asymmetric synthesis is a critical field of chemistry focused on creating compounds with a specific three-dimensional arrangement, a property known as chirality. The biological activity of many pharmaceuticals is dependent on their specific chirality, making enantiomerically pure compounds highly sought after. chemimpex.com 3-(Benzoylthio)-2-methylpropanoic acid is a key player in this field, serving as a versatile chiral building block. bldpharm.com

Its primary application in asymmetric synthesis is to introduce a specific stereocenter into a target molecule. chemimpex.comontosight.ai The compound itself exists as two non-superimposable mirror images, or enantiomers: (S)-3-(Benzoylthio)-2-methylpropanoic acid and (R)-3-(Benzoylthio)-2-methylpropanoic acid. The racemic mixture, containing equal amounts of both enantiomers, is typically synthesized by reacting thiobenzoic acid with methacrylic acid. google.com

For pharmaceutical applications where only one enantiomer provides the therapeutic effect, a resolution process is employed. This involves using a chiral resolving agent, such as (+)-dehydroabietylamine, to separate the racemic mixture into its optically active (S) and (R) forms. google.com This allows chemists to proceed with the desired enantiomer, ensuring the final product is enantiopure and biologically active. ontosight.ai

Carbon-Sulfur Bond Formation in Bioactive Molecule Synthesis

The formation and manipulation of carbon-sulfur (C–S) bonds are fundamental in the synthesis of numerous bioactive molecules, as sulfur-containing functional groups are present in many pharmaceuticals and natural products. rsc.org this compound is an exemplary reagent in this context, not for forming new C–S bonds, but for introducing a protected sulfur group that is critical for the bioactivity of the final product.

The thioester linkage in the molecule, specifically the benzoylthio group, serves as a stable and protected form of a thiol (sulfhydryl group). chemimpex.com This is a common strategy in multi-step synthesis, where a reactive functional group like a thiol needs to be masked to prevent unwanted side reactions. The benzoyl group acts as this protective shield.

In the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Captopril, the molecule is coupled with another chiral building block (L-proline). wikipedia.orggoogle.com In a final step, the benzoyl protecting group is removed, typically through hydrolysis, to unveil the free thiol. This thiol group is crucial for the drug's mechanism of action, as it binds directly to the zinc ion in the active site of the ACE enzyme, leading to its inhibition. researchgate.net Therefore, the compound's structure is integral to the strategic introduction and timed release of a key sulfur-containing functional group in the synthesis of bioactive molecules.

Development of Complex Molecules and Pharmaceuticals

The most significant and well-documented application of this compound is as a key intermediate in the synthesis of ACE inhibitors, a class of drugs used to treat hypertension and heart failure. google.com The (S)-enantiomer, in particular, is a precursor for some of the earliest and most effective drugs in this class. chemicalbook.com

Key Pharmaceutical Applications:

| Pharmaceutical | Therapeutic Class | Role of (S)-3-(Benzoylthio)-2-methylpropanoic acid |

| Captopril | ACE Inhibitor | A foundational intermediate providing the chiral center and the protected thiol group necessary for the drug's structure and function. wikipedia.org |

| Zofenopril | ACE Inhibitor | Serves as a key building block in the synthesis of this proline-derivative drug. nih.gov |

The development of Captopril was a landmark achievement in structure-based drug design. wikipedia.org The synthesis involves coupling (S)-3-(Benzoylthio)-2-methylpropanoic acid (or a closely related activated form) with L-proline, followed by the deprotection of the thiol group. wikipedia.orgchemicalbook.com This process efficiently combines two chiral components to construct the final complex and bioactive pharmaceutical agent. The use of this specific intermediate ensures the correct stereochemistry, which is essential for the high-potency inhibition of the ACE enzyme.

Chemical Product Design Beyond Pharmaceuticals

While the primary use of this compound is in pharmaceuticals, its properties as a chiral building block suggest potential applications in other areas of chemical design. ontosight.ai

Agrochemistry Research

In agrochemistry, there is a growing demand for stereospecific pesticides and herbicides. Just as in pharmaceuticals, the biological activity of an agrochemical often resides in a single enantiomer, while the other may be inactive or have undesirable effects. Chiral intermediates are therefore valuable in synthesizing enantiopure agrochemicals. ontosight.ai Although direct, extensive research showcasing the use of this compound for a specific commercial agrochemical is not widely documented, its utility as a chiral building block makes it a candidate for research in this area. ontosight.ai

Material Science Applications (e.g., Polymers)

Chiral molecules are also finding applications in material science, particularly in the development of specialized polymers and materials with unique optical or recognition properties. The incorporation of chiral units into a polymer backbone can influence its secondary structure, leading to materials with helical conformations or the ability to selectively interact with other chiral molecules. While this is an emerging field, the application of specific intermediates like this compound is still largely exploratory. Its potential use would be in research focused on creating novel chiral polymers where the stereochemical and functional group characteristics of the molecule could be exploited. ontosight.ai

Analytical Methodologies in Research

Use as a Standard in Chromatographic Techniques

While specific applications of 3-(Benzoylthio)-2-methylpropanoic acid as an internal or external standard in published research are not widely documented, its structural features make it a potential candidate for such roles in the chromatographic analysis of related compounds. In quantitative analysis, an ideal internal standard should be a stable, pure compound that is structurally similar to the analyte but does not interfere with the detection of other components in the sample.

Given its status as a key intermediate in the synthesis of some pharmaceutical compounds, it is more commonly the target of analysis rather than a standard. However, in a research context, a deuterated or 13C-labeled isotopologue of this compound could serve as an excellent internal standard for quantifying the unlabeled compound by mass spectrometry-based chromatographic methods, such as LC-MS or GC-MS. This approach would compensate for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural confirmation and analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: While a publicly available, fully assigned ¹H NMR spectrum for this specific compound is not readily found in the literature, a predicted spectrum can be inferred based on the analysis of structurally similar compounds. The expected signals would correspond to the protons of the benzoyl group, the methyl group, and the propanoic acid backbone.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2-1.4 | Doublet | 3H | -CH₃ |

| ~2.8-3.0 | Multiplet | 1H | -CH(CH₃)- |

| ~3.2-3.4 | Multiplet | 2H | -S-CH₂- |

| ~7.4-7.6 | Multiplet | 2H | Aromatic H (meta) |

| ~7.6-7.8 | Multiplet | 1H | Aromatic H (para) |

| ~7.9-8.1 | Multiplet | 2H | Aromatic H (ortho) |

Note: Predicted values are based on standard chemical shift tables and data from similar compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. A documented spectrum for this compound is available in spectral databases. novasolbio.com

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~16.5 | -CH₃ |

| ~34.0 | -S-CH₂- |

| ~41.0 | -CH(CH₃)- |

| ~127.0 | Aromatic CH (ortho) |

| ~128.5 | Aromatic CH (meta) |

| ~133.5 | Aromatic CH (para) |

| ~137.0 | Aromatic C (quaternary) |

| ~179.0 | -COOH |

Source: SpectraBase novasolbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification and purity assessment of volatile compounds. For the analysis of this compound, derivatization to a more volatile ester, such as the methyl or trimethylsilyl (B98337) ester, may be necessary. The mass spectrum provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

A GC-MS spectrum of this compound is available in spectral databases. novasolbio.com The fragmentation pattern would likely involve the loss of the carboxylic acid group, cleavage of the thioester bond, and fragmentation of the benzoyl group.

Key Predicted Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

|---|---|

| 224 | [M]⁺ (Molecular ion) |

| 179 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Note: Based on typical fragmentation patterns of similar compounds.

Predicted Characteristic IR and Raman Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic |

| ~1710-1680 | C=O stretch | Carboxylic acid |

| ~1680-1650 | C=O stretch | Thioester |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1300-1200 | C-O stretch | Carboxylic acid |

Note: Predicted values are based on characteristic vibrational frequencies of the constituent functional groups.

Chromatographic Analysis in Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity and determining the enantiomeric excess of this compound.

Purity Assessment: Reversed-phase HPLC with a C18 column is a common method for evaluating the purity of pharmaceutical intermediates. moravek.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is usually performed using a UV detector, leveraging the strong UV absorbance of the benzoyl group. Impurities would be identified as separate peaks in the chromatogram, and their levels can be quantified relative to the main peak.

Enantiomeric Excess Determination: As this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is critical, especially in pharmaceutical applications. This is typically achieved using chiral chromatography.

There are two main approaches for the chiral separation of carboxylic acids like this compound by HPLC:

Direct Separation: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based CSPs are often effective for the separation of chiral acids. researchgate.netnih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) depends on the specific CSP and the analyte.

Indirect Separation: This method involves derivatizing the carboxylic acid with a chiral resolving agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While effective, this method requires a pure chiral derivatizing agent and the reaction must proceed to completion without any kinetic resolution.

Emerging Research and Future Directions

Thermodynamic and Kinetic Analysis of Biocatalytic Processes

The biocatalytic synthesis and hydrolysis of thioesters like 3-(Benzoylthio)-2-methylpropanoic acid are governed by thermodynamic and kinetic principles. Thioesters are considered "energy-rich" compounds, meaning their hydrolysis is thermodynamically favorable. libretexts.orgnih.govlibretexts.org This is because the larger size of the sulfur atom compared to oxygen results in less effective resonance stabilization of the thioester bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov

In enzymatic synthesis, the reaction equilibrium can be unfavorable in aqueous environments due to competing hydrolysis. researchgate.nettudelft.nl To overcome this, biocatalysis can be performed under either thermodynamic or kinetic control.

Thermodynamic Control: This approach often involves minimizing the water content in the reaction medium, for example, by using organic solvents, to shift the equilibrium towards synthesis. researchgate.net

Kinetic Control: This strategy utilizes energy-rich substrates where the elimination of a good leaving group provides the driving force for nearly complete conversion to the desired product before the system reaches its final thermodynamic equilibrium, which would favor hydrolysis. researchgate.nettudelft.nltudelft.nl

Lipases are a class of enzymes capable of catalyzing thioesterification. researchgate.net The study of reaction parameters such as temperature, substrate molar ratios, and water content is crucial for optimizing the synthesis of thioesters. researchgate.net Future research will likely focus on detailed thermodynamic modeling and kinetic studies of specific enzymes (e.g., lipases, thioesterases) for the efficient, controlled synthesis of enantiomerically pure this compound. nih.gov

| Parameter | Influence on Biocatalytic Thioester Synthesis |

| Temperature | Affects reaction rate and enzyme stability. |

| Substrate Molar Ratio | Can be adjusted to shift the reaction equilibrium. |

| Water Content | A critical factor; low water favors synthesis, while high water favors hydrolysis. researchgate.net |

| Solvent System | Use of organic solvents can overcome the unfavorable thermodynamics of synthesis in water. |

Enzyme Engineering and Medium Optimization for Enhanced Enantioselectivity

The chirality of this compound is critical, as it is a precursor for stereospecific drugs like the angiotensin-converting enzyme (ACE) inhibitor Captopril. google.com The (S)-enantiomer is the desired intermediate for Captopril synthesis. jocpr.com Achieving high enantioselectivity is therefore a primary goal. Biocatalytic methods, particularly kinetic resolution, are powerful tools for obtaining enantiopure compounds. wikipedia.org

Kinetic resolution involves the use of a chiral catalyst, such as an enzyme, that reacts at different rates with the two enantiomers of a racemic mixture. wikipedia.org This results in one enantiomer being consumed faster, leaving an excess of the slower-reacting enantiomer. Lipases, for example, have been successfully used in the stereoselective enzymatic synthesis of intermediates for other ACE inhibitors. core.ac.uk

Future research in this area is directed towards:

Enzyme Engineering: Modifying the enzyme's active site through techniques like directed evolution to improve its selectivity (enantiomeric excess, e.e.) and efficiency for either the synthesis or hydrolysis of one specific enantiomer of this compound.

Medium Optimization: Fine-tuning reaction conditions such as solvent, pH, and temperature to maximize the difference in reaction rates between the two enantiomers, thereby enhancing the enantioselectivity of the process. The kinetic resolution of related α-substituted 3-mercaptopropanoic acids has demonstrated the potential of this approach. chemrxiv.org

Dynamic kinetic resolution (DKR) is an even more advanced strategy that combines kinetic resolution with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. mdpi.com The application of DKR to the synthesis of this Captopril precursor could be a significant future development.

| Strategy | Objective | Key Techniques |

| Kinetic Resolution | Separate enantiomers from a racemic mixture. | Use of enantioselective enzymes (e.g., lipases). core.ac.uk |

| Enzyme Engineering | Improve enzyme performance. | Directed evolution, site-directed mutagenesis. |

| Medium Optimization | Enhance reaction selectivity and yield. | Solvent selection, pH control, temperature adjustment. |

| Dynamic Kinetic Resolution (DKR) | Convert the entire racemic mixture to a single desired enantiomer. | Combination of an enantioselective catalyst with a racemization catalyst. mdpi.com |

Exploration of Novel Derivatives with Enhanced Pharmacological Properties

While this compound is primarily known as an intermediate for ACE inhibitors, its core structure holds potential for the development of novel therapeutic agents. google.com The mercaptopropanoic acid backbone is found in compounds with a range of biological activities. ppor.azatamankimya.com For instance, derivatives of mercaptopropionic acid have been investigated as enkephalinase inhibitors, which have applications in pain management. ppor.az

Research is ongoing to synthesize and evaluate new derivatives with modified pharmacological profiles. This can involve:

Modifying the Acyl Group: Replacing the benzoyl group with other aromatic or aliphatic moieties to alter the molecule's interaction with biological targets.

Altering the Propanoic Acid Backbone: Introducing different substituents to potentially enhance potency or selectivity for a specific enzyme or receptor.

Derivatizing the Carboxyl Group: Converting the carboxylic acid to amides or esters to create prodrugs or new compounds with different activities. A recent study synthesized a Captopril derivative by converting the carboxyl group to a nitrile, aiming to create a compound with activity for both hypertension and diabetes. researchgate.net

The biological activities of sulfur-containing compounds are diverse, including potential antioxidant, antibacterial, and antifungal properties. ontosight.ai Derivatives of structurally similar 2-arylpropionic acids are well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This suggests that novel derivatives of this compound could be screened for a wide array of pharmacological effects, including anti-inflammatory and anticancer activities. nih.govmdpi.com

Natural Occurrence and Phytochemical Investigations

There is currently no evidence to suggest that this compound occurs naturally. It is widely considered a synthetic compound used as a building block in chemical synthesis. ontosight.aichemimpex.com

However, the core structural motifs are present in nature. Thioesters are fundamental intermediates in numerous biochemical pathways. wikipedia.org Acetyl-CoA, for example, is a ubiquitous thioester involved in the metabolism of fatty acids and the citric acid cycle. libretexts.orgwikipedia.org Thioester reductase domains in nonribosomal peptide synthetases and polyketide synthases are responsible for producing a variety of bioactive natural products. nih.gov

Furthermore, the related compound 3-mercaptopropionic acid has been identified as a metabolite in organisms such as rapeseed (Brassica napus) and certain bacteria (Synechococcus elongatus). nih.gov While the specific benzoylthio derivative remains a product of the laboratory, the prevalence of its constituent parts in biological systems underscores the biochemical relevance of thioester and mercaptocarboxylic acid chemistry.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. These methods are particularly valuable in the context of its role as a precursor to the ACE inhibitor Captopril. tandfonline.comnih.gov

Molecular docking and molecular dynamics (MD) simulations can be employed to:

Predict Binding Affinity: Model the interaction between the deprotected form of the molecule (3-mercapto-2-methylpropanoic acid) and the active site of the angiotensin-converting enzyme. This can help rationalize the inhibitory activity of Captopril and guide the design of new, more potent inhibitors. tandfonline.comnih.gov

Study Enzyme Mechanisms: Simulate the binding of this compound within the active site of a biocatalyst (e.g., a lipase (B570770) or thioesterase). This can provide insights into the key amino acid residues involved in catalysis and enantioselectivity, aiding in rational enzyme engineering efforts.

Design Novel Derivatives: Use structure-based drug design to predict how modifications to the molecule will affect its binding to a target protein. Docking studies on derivatives of related propanoic acids have been used to identify potential COX-2 inhibitors for anti-inflammatory applications. mdpi.comnih.gov

These computational approaches allow researchers to simulate interactions, predict pharmacokinetic properties, and optimize compound structures for improved efficacy, thereby accelerating the drug discovery and development process. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(benzoylthio)-2-methylpropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a reaction between D-amino-diol (1-phenyl-2-amino-1,3-propanediol) and 3-benzoylthio-2(RS)-methylpropionic acid in an organic solvent at 25–30°C for 15–20 hours. Post-reaction, the product is isolated via filtration or decantation and purified by crystallization. Neutralization with acid yields the final compound . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. THC), temperature gradients, or catalytic additives to improve yield.

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the benzoylthio group (δ 7.4–7.6 ppm for aromatic protons) and methylpropanoic acid backbone (δ 1.2–1.5 ppm for methyl groups).

- HPLC-MS : For purity assessment and molecular ion detection ([M+H]+ expected at m/z 241.07).

- Melting Point Analysis : Compare observed values (e.g., ~86–87°C) with literature data to verify crystallinity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the thioester group. Avoid aqueous environments due to potential hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can stereoselective synthesis of (S)- and (R)-enantiomers be achieved, and what analytical methods differentiate them?

- Methodological Answer : Enantiomers are synthesized using chiral catalysts (e.g., Sharpless epoxidation agents) or resolved via diastereomeric salt formation. Characterization requires:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Polarimetry : Compare specific rotation values (e.g., (S)-(-)-enantiomer: [α]D = -13.2° in 3 N NaOH) .

Q. What strategies mitigate conflicting solubility data reported in literature?

- Methodological Answer : Conduct systematic solubility profiling in solvents (e.g., DMSO, ethanol, water) at controlled temperatures (20–37°C). Use dynamic light scattering (DLS) to detect aggregation. Conflicting data may arise from polymorphic forms; X-ray crystallography or DSC can identify polymorphs .

Q. How is this compound utilized as an intermediate in drug development?

- Methodological Answer : It is a key precursor for Elafibranor (PPARα/δ agonist), where the thioester group facilitates conjugation. Optimize coupling reactions (e.g., Steglich esterification) with 4-(methylthio)phenyl intermediates, monitoring by TLC or in situ IR for real-time reaction control .

Q. What mechanistic insights guide its use in metabolic pathway studies?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸F or ¹⁴C) at the methyl or benzoyl group enables tracking in pharmacokinetic assays. In vitro models (e.g., hepatocyte incubations) combined with LC-MS/MS quantify metabolites like sulfoxide derivatives .

Q. How can degradation products be identified under stress conditions?

- Methodological Answer : Perform forced degradation studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。